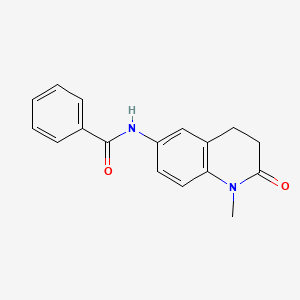

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-19-15-9-8-14(11-13(15)7-10-16(19)20)18-17(21)12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHHJTKKZKAKSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. For instance, the Skraup synthesis involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Methyl and Oxo Groups: The methyl group can be introduced through alkylation reactions, while the oxo group can be introduced through oxidation reactions. Common reagents for these transformations include methyl iodide for alkylation and potassium permanganate for oxidation.

Attachment of the Benzamide Group: The final step involves the formation of the amide bond between the quinoline derivative and benzoyl chloride. This can be achieved through a condensation reaction in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The tetrahydroquinoline moiety undergoes oxidation to form aromatic quinoline derivatives. Key findings include:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or neutral conditions, or chromium-based oxidants like PCC (pyridinium chlorochromate).

-

Products : Oxidation of the tetrahydroquinoline ring yields fully aromatic quinoline derivatives (e.g., 2-oxo-1,2-dihydroquinoline analogs).

Example Reaction Pathway :

Reduction Reactions

The benzamide group and ketone functionality participate in reduction reactions:

-

Reagents : Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, while sodium borohydride (NaBH₄) selectively reduces the ketone to an alcohol.

-

Products :

-

Amide → Amine: N-(1-methyl-2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl)benzylamine.

-

Ketone → Alcohol: 2-hydroxy-1-methyl-1,2,3,4-tetrahydroquinolin-6-yl benzamide.

-

Substitution Reactions

The tetrahydroquinoline core and benzamide group allow nucleophilic and electrophilic substitutions:

Table 1: Substitution Reactions and Conditions

| Position | Reagent | Product |

|---|---|---|

| C-7 (Quinoline) | HNO₃/H₂SO₄ | Nitro-substituted derivative at C-7 |

| Benzamide aromatic | Cl₂/FeCl₃ | Chlorinated benzamide (para or meta positions) |

| Methoxy introduction | CH₃I/K₂CO₃ | Methoxy-substituted tetrahydroquinoline |

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux converts the amide to a carboxylic acid.

-

Basic Hydrolysis : NaOH (2M) yields a carboxylate salt.

Example :

Catalytic Hydrogenation

The tetrahydroquinoline ring can undergo further hydrogenation:

-

Conditions : H₂ (1 atm), Pd/C catalyst in ethanol.

-

Product : Fully saturated decahydroquinoline derivatives.

Cyclization Reactions

The compound participates in intramolecular cyclization to form polycyclic structures:

-

Reagents : BF₃·OEt₂ promotes cyclization via electrophilic aromatic substitution .

-

Product : Isoquinoline- or indole-fused derivatives depending on substituents .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

Biology and Medicine:

Antimicrobial Activity: Quinoline derivatives, including this compound, have shown promising antimicrobial activity against various pathogens.

Anticancer Activity: The compound has potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.

Industry:

Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.

Agriculture: It may be used in the development of agrochemicals for pest control.

Wirkmechanismus

The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Substituent Variations on the Tetrahydroquinolinone Ring

Alkyl Substitutions at Position 1

- Ethyl vs. The ethyl group may also confer metabolic stability due to reduced oxidative susceptibility compared to methyl . N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzamide (): The bulky benzyl group introduces steric hindrance, which could disrupt target binding but improve π-π stacking interactions in hydrophobic pockets. Molecular weight increases significantly (392.4 vs. ~295 for the parent compound), likely impacting bioavailability .

Complex Substituents

- Pyrrolidine-Ethyl Hybrid: (S)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide (): The pyrrolidine-ethyl chain introduces chirality and basicity (pKa ~8.5), favoring ionizable interactions with acidic residues in targets. Enantiomers were resolved via chiral SFC, highlighting the importance of stereochemistry in activity .

Modifications to the Benzamide Group

Electron-Donating and Withdrawing Groups

- Methoxy Substitutions: N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide (): Two methoxy groups enhance electron-donating effects, increasing resonance stabilization. This may improve binding to electron-deficient regions in targets (e.g., kinase ATP pockets) .

Heterocyclic Replacements

Extended Hybrid Structures

- Thiazole-Cyclopropane Hybrid: N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide (): The thiazole and cyclopropane groups add rigidity and sp³-hybridized carbons, which may improve target specificity. The molecular weight (C25H25N3O3S, 453.5 g/mol) suggests reduced permeability but enhanced binding affinity .

Implications of Structural Variations

- Lipophilicity and Solubility : Alkyl groups (ethyl, benzyl) increase logP but reduce solubility, whereas polar substituents (methoxy, difluoro) balance these effects.

- Metabolic Stability : Bulkier substituents (e.g., benzyl, cyclopropane) may slow oxidative metabolism, extending half-life .

Biologische Aktivität

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and therapeutic potential based on existing research findings.

Compound Overview

Chemical Information:

- IUPAC Name: N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide

- Molecular Formula: C18H20N2O3

- Molecular Weight: 320.37 g/mol

- CAS Number: 921915-96-0

This compound features a quinoline moiety that is known for its pharmacological properties, including anticancer and antimicrobial activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- DNA Intercalation: The quinoline structure can intercalate into DNA strands, potentially disrupting replication and transcription processes.

- Enzyme Inhibition: The sulfonamide group may mimic natural substrates, allowing it to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: The compound may also interact with specific receptors in the central nervous system, influencing neurotransmitter release and activity.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives. For instance:

- In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 and CDK4 .

Antimicrobial Properties

The compound has shown effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) tests revealed that it inhibits the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli at low concentrations .

Neuroprotective Effects

Recent studies suggest neuroprotective properties:

- Animal models indicated that treatment with this compound reduces oxidative stress markers and inflammation in neurodegenerative disease models .

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines (MCF7) showed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM). The mechanism was linked to apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

In a clinical setting, this compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated an MIC of 32 µg/mL, demonstrating its potential as a therapeutic agent against resistant bacterial strains .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide and its structural analogs?

- Methodology : A common approach involves coupling reactions between substituted benzoyl chlorides and tetrahydroquinoline derivatives. For example, describes a domino synthesis using iodine(III) reagents (I₂) and tert-butyl hydroperoxide (TBHP) under reflux conditions to form benzamide derivatives. Reaction optimization should focus on solvent selection (e.g., methanol or ethyl acetate) and stoichiometric ratios of intermediates like 2-oxoindoline analogs. Reaction progress is typically monitored via TLC, followed by purification using silica gel chromatography .

Q. How can crystallographic data for this compound be refined using modern software?

- Methodology : The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. highlights its robustness for high-resolution data, even for twinned crystals. Key steps include:

- Inputting experimental data (e.g., unit cell parameters, intensity data).

- Performing iterative refinement with restraints on bond lengths/angles.

- Validating using R-factors and electron density maps.

SHELXPRO can interface with other programs for macromolecular applications, though it is less common for small molecules .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H NMR : Assign signals for aromatic protons (δ ~6.8–8.0 ppm) and methyl groups (δ ~2.5–3.5 ppm), as seen in for similar tetrahydroquinoline derivatives.

- MS/HRMS : Confirm molecular weight (e.g., ESI-HRMS with ±1 ppm accuracy) and fragmentation patterns.

- HPLC : Assess purity (>95% is standard for research-grade compounds, as in ).

Advanced Research Questions

Q. How can chiral separation of enantiomers be achieved for analogs of this compound?

- Methodology : Use supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Chiralpak AD-H column). details a protocol for resolving (±)-thiophene-2-carboximidamide derivatives:

- Mobile phase: 50% isopropyl alcohol/CO₂ with 0.2% diethylamine.

- Conditions: 100 bar pressure, 50 mL/min flow rate.

- Detection: UV at 254 nm.

Enantiomeric excess (ee) >99% is achievable, with optical rotation ([α]ᴅ) confirming absolute configuration .

Q. What strategies resolve contradictions in biological activity data across studies?

- Analysis Framework :

Structural Validation : Cross-check NMR and crystallographic data (e.g., vs. 12) to confirm compound identity.

Assay Conditions : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and cell lines used in bioactivity assays.

Statistical Rigor : Apply ANOVA or t-tests to evaluate reproducibility. For example, discrepancies in enzyme inhibition IC₅₀ values may arise from variations in protein purity or assay temperature .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases or GPCRs).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- QSAR : Correlate substituent effects (e.g., trifluoromethyl groups in ) with activity trends. Validate predictions with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.